Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate
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Overview
Description
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a quinazoline core substituted with aminoethyl and dimethoxy groups, making it a valuable molecule in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the quinazoline core, followed by the introduction of the aminoethyl and dimethoxy groups. The final step involves the formation of the hydrazinecarboxamide moiety and the addition of the monohydrochloride hydrate.
Quinazoline Core Formation: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydrazinecarboxamide Formation: The hydrazinecarboxamide moiety is formed by reacting hydrazine derivatives with the quinazoline intermediate.
Hydrochloride Addition: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride hydrate.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hydrazinecarboxamide, 2-(2-((2-aminoethyl)amino)-6,7-dimethoxy-4-quinazolinyl)-, monohydrochloride, hydrate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds share a similar core structure and have been studied for their antitrypanosomal and antiplasmodial activities.
2-Aminothiazole-Based Compounds: Known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Piperazine Derivatives: These compounds exhibit various biological and pharmaceutical activities and are used in the synthesis of drugs like trimetazidine and ranolazine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinecarboxamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
134749-32-9 |
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Molecular Formula |
C13H20ClN7O3 |
Molecular Weight |
357.79 g/mol |
IUPAC Name |
[[2-(2-aminoethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]urea;hydrochloride |
InChI |
InChI=1S/C13H19N7O3.ClH/c1-22-9-5-7-8(6-10(9)23-2)17-13(16-4-3-14)18-11(7)19-20-12(15)21;/h5-6H,3-4,14H2,1-2H3,(H3,15,20,21)(H2,16,17,18,19);1H |
InChI Key |
OFAUDBGSMJYWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)NCCN)NNC(=O)N)OC.Cl |
Origin of Product |
United States |
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